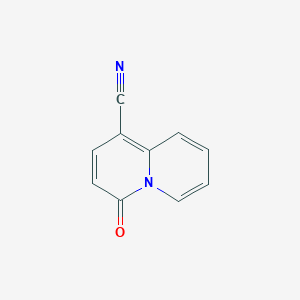![molecular formula C8H6ClNO B7904473 3-(Chloromethyl)benzo[d]isoxazole](/img/structure/B7904473.png)
3-(Chloromethyl)benzo[d]isoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Chloromethyl)benzo[d]isoxazole is a chemical compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)benzo[d]isoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of ortho-nitrobenzyl chloride with hydroxylamine hydrochloride, followed by cyclization to form the isoxazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and solvents like ethanol or methanol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction rates and yields. The choice of catalysts and reaction conditions is optimized to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)benzo[d]isoxazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The compound can be oxidized to form corresponding oxides or reduced to form amines.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, and primary amines are commonly used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Formation of azides, thiocyanates, and amines.
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amines and alcohols.
Scientific Research Applications
Chemistry
3-(Chloromethyl)benzo[d]isoxazole is used as a building block in organic synthesis to create more complex molecules. Its reactivity makes it valuable for constructing diverse chemical libraries for drug discovery .
Biology
In biological research, this compound is used to study enzyme inhibition and receptor binding due to its ability to interact with various biological targets .
Medicine
Its derivatives have shown promise in treating conditions such as inflammation, cancer, and bacterial infections .
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)benzo[d]isoxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor binding, it can act as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Isoxazole: A parent compound with similar structural features but lacks the chloromethyl group.
Benzo[d]isoxazole: Similar structure but without the chloromethyl substitution.
3-(Bromomethyl)benzo[d]isoxazole: Similar compound with a bromomethyl group instead of a chloromethyl group.
Uniqueness
3-(Chloromethyl)benzo[d]isoxazole is unique due to its specific reactivity and the presence of the chloromethyl group, which allows for a wide range of chemical modifications. This makes it a versatile compound in synthetic chemistry and drug development .
Properties
IUPAC Name |
3-(chloromethyl)-1,2-benzoxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO/c9-5-7-6-3-1-2-4-8(6)11-10-7/h1-4H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTPQPGXMMWKUQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-Bromo-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B7904392.png)
![Tert-butyl 8-hydroxy-2,5-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B7904395.png)

![C-(3-Bromo-[1,2,4]oxadiazol-5-yl)-methylamine](/img/structure/B7904415.png)


![4-Amino-pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B7904418.png)
![2-{Furo[2,3-c]pyridin-2-yl}acetic acid](/img/structure/B7904420.png)

![3-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B7904423.png)
![5-methoxy-Imidazo[1,2-a]pyridine-2-carboxaldehyde](/img/structure/B7904427.png)



